1H-Naphtho[1,2-D]imidazole-2-carbaldehyde
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Overview
Description
1H-Naphtho[1,2-D]imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the class of naphthoimidazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing naphtho[1,2-d]imidazole derivatives involves a cobalt-catalyzed electrophilic ortho C–H amination/cyclization/directing group removal cascade. This method uses O-benzoloxyamines and paraformaldehyde as a one-carbon synthon . The reaction conditions are simple and allow easy handling, making this methodology valuable and appealing .
Industrial Production Methods
The use of earth-abundant cobalt catalysts and straightforward reaction conditions makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1H-Naphtho[1,2-D]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho[1,2-d]imidazole-2-carboxylic acid, while reduction may produce naphtho[1,2-d]imidazole-2-methanol .
Scientific Research Applications
1H-Naphtho[1,2-D]imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as a fluorescent probe and cytotoxic agent against cancer cells.
Medicine: Its derivatives are being explored for their antitumor properties.
Industry: It is used in the development of materials with specific optical properties.
Mechanism of Action
The mechanism by which 1H-Naphtho[1,2-D]imidazole-2-carbaldehyde exerts its effects involves interactions with specific molecular targets. For example, its cytotoxic activity against cancer cells is attributed to its ability to interfere with cellular processes, leading to cell death . The exact molecular pathways involved are still under investigation, but it is believed to target key enzymes and proteins within the cells .
Comparison with Similar Compounds
Similar Compounds
3H-Naphtho[1,2-d]imidazole, 3-(p-nitroanilino)-2-(p-nitrophenyl)-: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
1H-Benzo[d]imidazole: Another heterocyclic compound with a similar imidazole ring but different overall structure and properties.
Uniqueness
1H-Naphtho[1,2-D]imidazole-2-carbaldehyde is unique due to its specific structural features, which confer distinct optical and biological properties. Its ability to act as a fluorescent probe and its cytotoxic activity against cancer cells make it particularly valuable in biomedical research .
Properties
CAS No. |
115122-03-7 |
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Molecular Formula |
C12H8N2O |
Molecular Weight |
196.209 |
IUPAC Name |
3H-benzo[e]benzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H8N2O/c15-7-11-13-10-6-5-8-3-1-2-4-9(8)12(10)14-11/h1-7H,(H,13,14) |
InChI Key |
NIVDYABRPRAZJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(N3)C=O |
Synonyms |
1H-Naphth[1,2-d]imidazole-2-carboxaldehyde(9CI) |
Origin of Product |
United States |
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